4-Bromo-3-hydroxy-6-methyl (1H)indazole
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Overview
Description
4-Bromo-3-hydroxy-6-methyl (1H)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxy-6-methyl (1H)indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions. Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxy-6-methyl (1H)indazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
4-Bromo-3-hydroxy-6-methyl (1H)indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-6-methyl (1H)indazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-3-hydroxy-6-methyl (1H)indazole is unique due to the presence of the bromine, hydroxyl, and methyl groups, which confer distinct chemical properties and potential biological activities. Compared to other indazole derivatives, this compound may exhibit different reactivity and selectivity in various chemical and biological contexts.
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-6-methyl-2,3a-dihydroindazol-3-one |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-11-8(7)12/h2-3,7H,1H3,(H,11,12) |
InChI Key |
WLZVEMPYZZCSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=O)C2C(=C1)Br |
Origin of Product |
United States |
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